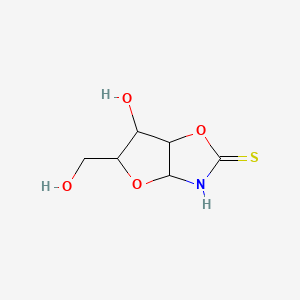
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione is a complex organic compound with the molecular formula C6H9NO5S. This compound is characterized by its unique tetrahydrofuro[2,3-d]oxazole ring structure, which includes both hydroxyl and thione functional groups. It is often used in various chemical and biological research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxymethyl-substituted furan with an oxazole derivative in the presence of a thionating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure proper cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:
Preparation of intermediates: Synthesis of hydroxymethyl-substituted furan and oxazole derivatives.
Cyclization reaction: Combining the intermediates in the presence of a thionating agent under controlled temperature and pressure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The hydroxyl and thione groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione involves its interaction with specific molecular targets. The hydroxyl and thione groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(3H)-one: Similar structure but with an oxazole ring instead of a thione group.
5-(Hydroxymethyl)furan-2(3H)-one: Lacks the oxazole ring but contains a furan ring with a hydroxymethyl group.
Uniqueness
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione is unique due to the presence of both hydroxyl and thione functional groups within a tetrahydrofuro[2,3-d]oxazole ring structure. This combination of functional groups and ring structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56270-92-9 |
|---|---|
Formule moléculaire |
C6H9NO4S |
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C6H9NO4S/c8-1-2-3(9)4-5(10-2)7-6(12)11-4/h2-5,8-9H,1H2,(H,7,12) |
Clé InChI |
YYLRCLKRHHPCAC-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C2C(O1)NC(=S)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


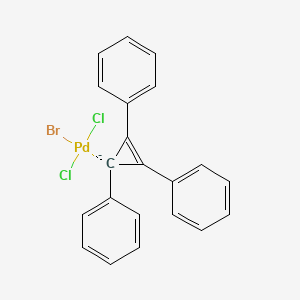
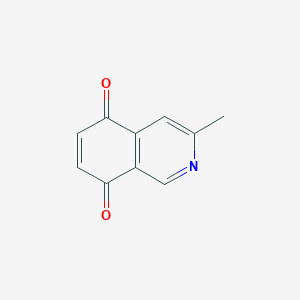
![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)


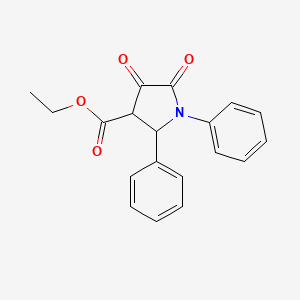
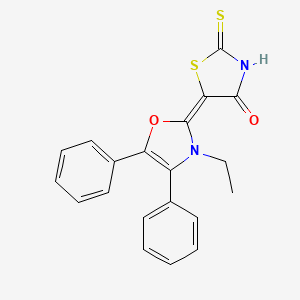
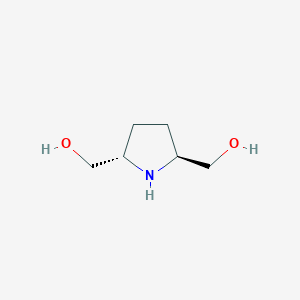
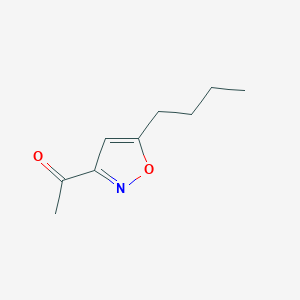
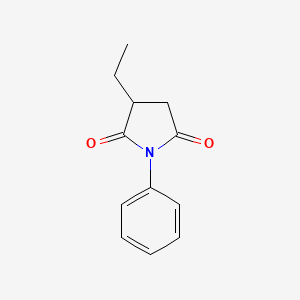

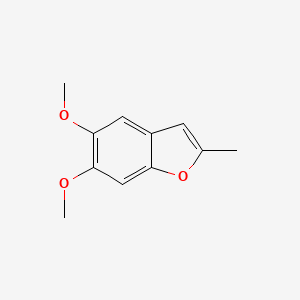
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

